

physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Fluoro-2-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1391075

[Get Quote](#)

An In-Depth Technical Guide to **5-Fluoro-2-(trifluoromethoxy)benzaldehyde**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction: The Strategic Value of Fluorinated Benzaldehydes

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful tool, offering a distinct profile of lipophilicity and metabolic stability. This guide provides a comprehensive technical overview of **5-Fluoro-2-(trifluoromethoxy)benzaldehyde**, a specialized aromatic aldehyde that serves as a valuable building block for creating complex, high-performance molecules.

This compound uniquely combines three critical structural motifs: a reactive aldehyde handle for subsequent chemical transformations, a fluorine substituent, and a trifluoromethoxy group. The interplay of these features makes it a reagent of significant interest for researchers aiming to fine-tune the pharmacokinetic and physicochemical profiles of novel compounds. This document will delve into its core properties, outline a representative synthetic approach, explore its applications, and provide essential safety protocols for its handling.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. **5-Fluoro-2-(trifluoromethoxy)benzaldehyde** is a precisely defined molecule whose utility is derived directly from its structure.

While extensive experimental data for this specific compound is not broadly published, its key identifiers are well-established. Its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Key Identifiers and Physicochemical Data

Property	Value	Source
CAS Number	1092460-81-5	[1]
Molecular Formula	C ₈ H ₄ F ₄ O ₂	[1]
Molecular Weight	208.11 g/mol	[1]
Canonical SMILES	C1=CC(=C(C=C1F)C=O)OC(F)(F)F	[1]
Physical State	Expected to be a liquid or low-melting solid at room temperature.	Inferred
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) and poorly soluble in water.	Inferred

The high degree of fluorination significantly influences the molecule's electronic character and intermolecular interactions, generally increasing its lipophilicity—a key factor for bioavailability in drug candidates.[\[2\]](#)[\[3\]](#)

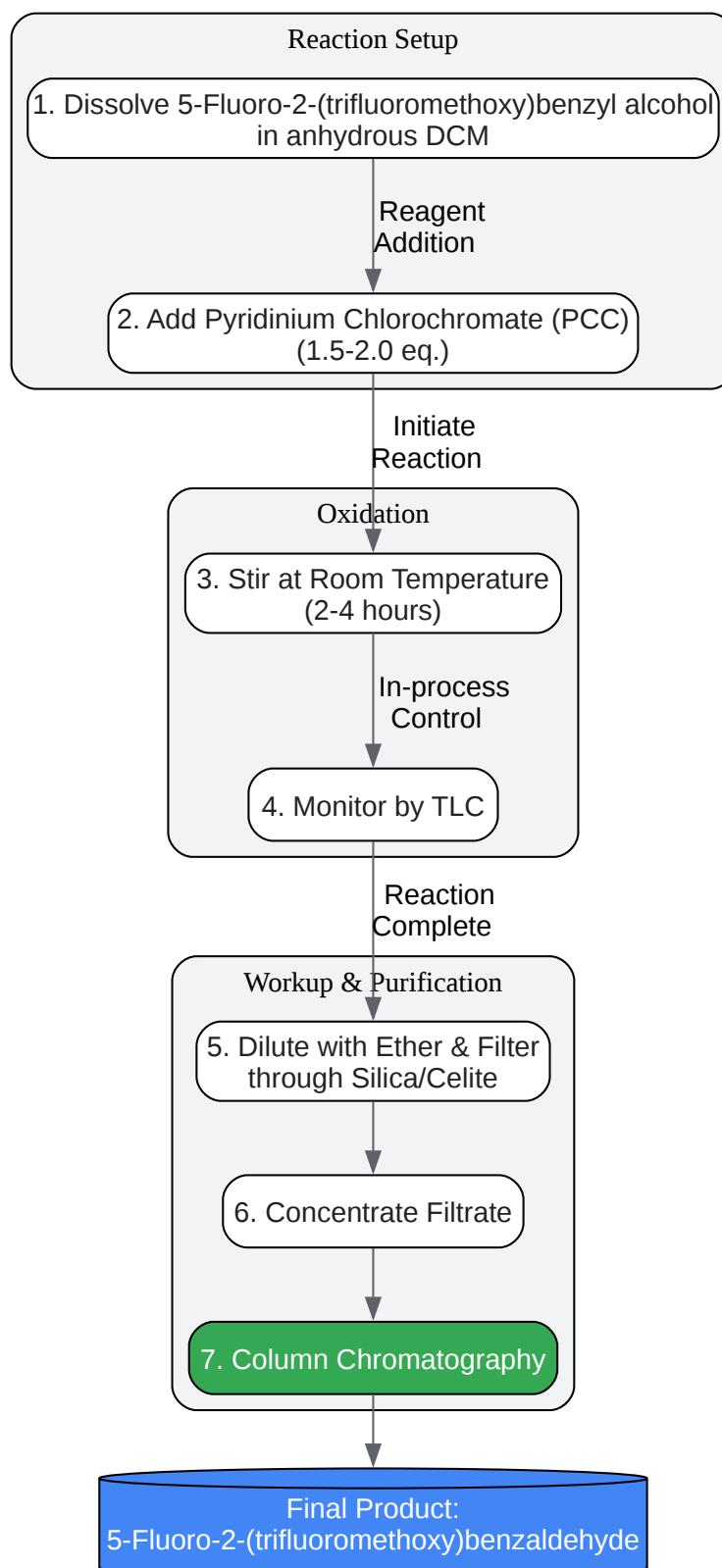
Synthesis and Reactivity

The synthesis of substituted benzaldehydes is a fundamental process in organic chemistry. While a specific, peer-reviewed synthesis for **5-Fluoro-2-(trifluoromethoxy)benzaldehyde** is

not prominently documented, a robust and widely applicable method involves the controlled oxidation of the corresponding benzyl alcohol. This approach provides a reliable pathway to the target aldehyde.

Causality Behind Experimental Choice

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is an excellent choice for this transformation. It is a selective, stable, and commercially available reagent that operates under non-aqueous conditions, which is ideal for substrates that may be sensitive to water. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at room temperature, making it a practical and accessible laboratory procedure.^[4]


Representative Experimental Protocol: Oxidation of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

This protocol is a representative example based on established chemical principles for analogous transformations and should be adapted and optimized under appropriate laboratory conditions.

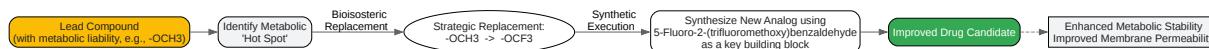
- **Setup:** To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol (1.0 equivalent).
- **Dissolution:** Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- **Reagent Addition:** To this stirring solution, add pyridinium chlorochromate (PCC) (1.5 - 2.0 equivalents) portion-wise. An adsorbent like silica gel or Celite® can be added to the reaction mixture to simplify purification by adsorbing the chromium byproducts.
- **Reaction:** Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 30 minutes.

- Purification: Filter the mixture through a plug of silica gel or Celite®, washing thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude product.
- Final Purification: Purify the crude aldehyde via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure **5-Fluoro-2-(trifluoromethoxy)benzaldehyde**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target aldehyde via PCC oxidation.


Strategic Applications in Drug Discovery

The true value of **5-Fluoro-2-(trifluoromethoxy)benzaldehyde** lies in its application as a strategic building block, particularly in medicinal chemistry. The trifluoromethoxy group is often used to enhance a drug candidate's metabolic stability and improve its ability to cross cell membranes.^[2]

Pharmacokinetic Enhancement

- Metabolic Blocking: The robust C-F bonds of the $-\text{OCF}_3$ group make it highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methoxy or methyl group) with $-\text{OCF}_3$ can block a key metabolic pathway, thereby increasing the drug's half-life and bioavailability.^[2]
- Lipophilicity and Permeability: The $-\text{OCF}_3$ group is one of the most lipophilic substituents used in drug design. This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, which is critical for oral absorption and reaching intracellular targets.

Logical Workflow for Lead Optimization

[Click to download full resolution via product page](#)

Caption: Logical workflow for using the title compound in lead optimization.

Anticipated Spectroscopic Characterization

For a researcher, verifying the structure of a synthesized or purchased compound is paramount. Below are the expected spectroscopic signatures for **5-Fluoro-2-(trifluoromethoxy)benzaldehyde**.

- ^1H NMR: The spectrum would show a singlet for the aldehyde proton ($-\text{CHO}$) at a downfield chemical shift, typically between δ 9.8-10.2 ppm. The aromatic region (δ 7.0-8.0 ppm) would

display three distinct multiplets corresponding to the three protons on the aromatic ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom.

- ^{13}C NMR: A signal for the carbonyl carbon would appear around δ 185-195 ppm. The carbon of the $-\text{OCF}_3$ group would be observed as a quartet due to coupling with the three fluorine atoms (^1JCF). Similarly, the carbons attached to or near the aromatic fluorine atom would exhibit splitting (^1JCF , ^2JCF , etc.).
- ^{19}F NMR: Two distinct signals would be expected. A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring, and a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at m/z 208.11. Common fragmentation patterns would include the loss of the aldehyde proton (-1), the formyl group (-29), and potentially the trifluoromethoxy group.

Safety and Handling Protocols

As with all halogenated organic compounds, proper handling of **5-Fluoro-2-(trifluoromethoxy)benzaldehyde** is essential. The following guidelines are based on safety data for structurally similar compounds and represent best practices.[\[5\]](#)[\[6\]](#)

Table 2: Essential Safety and Handling Information

Category	Guideline
Personal Protective Equipment (PPE)	Wear chemical safety goggles, nitrile gloves, and a lab coat.
Engineering Controls	Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.
Handling	Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Store in a tightly closed container under an inert atmosphere if necessary.
First Aid (In case of exposure)	Eyes: Immediately flush with plenty of water for at least 15 minutes. ^[5] Skin: Wash off with soap and plenty of water. ^[5] Inhalation: Move person to fresh air. ^[6] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. ^[5]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

Conclusion

5-Fluoro-2-(trifluoromethoxy)benzaldehyde represents more than just a chemical formula; it is a highly engineered tool for molecular design. Its unique combination of a reactive aldehyde, a fluorine atom, and a metabolically robust trifluoromethoxy group makes it an enabling reagent for overcoming common challenges in pharmaceutical and materials science research. By understanding its physicochemical properties, synthetic pathways, and strategic applications, researchers can effectively leverage this building block to construct novel molecules with enhanced performance and tailored characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | STB46081 [biosynth.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1391075#physicochemical-properties-of-5-fluoro-2-trifluoromethoxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com